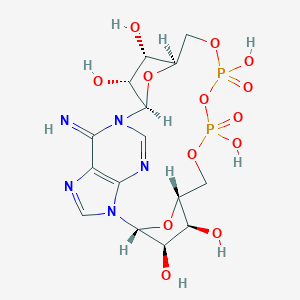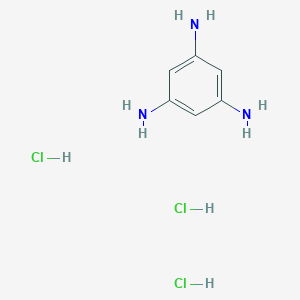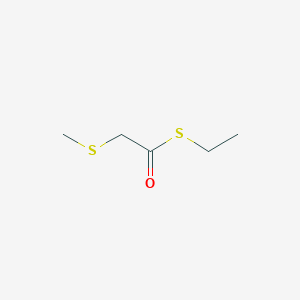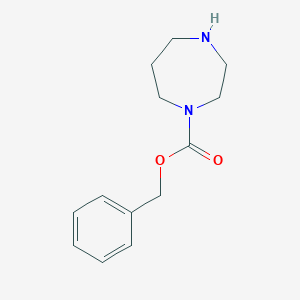
cyclic ADP-ribose
描述
环状二磷酸腺苷核糖是一种环状腺嘌呤核苷酸,在细胞信号传导中起着至关重要的作用。 它是参与钙信号通路中的第二信使,这些通路对于肌肉收缩、受精和分泌等各种生理过程至关重要 .
作用机制
环状二磷酸腺苷核糖通过动员细胞内储存的钙来发挥其作用。 它激活内质网上的瑞诺丁受体,导致钙释放到胞质溶胶中 . 胞质溶胶中钙浓度的升高会触发各种下游信号通路,调节生理过程。 此外,环状二磷酸腺苷核糖可以激活 TRPM2 通道,进一步促进钙流入 .
生化分析
Biochemical Properties
Cyclic ADP-ribose interacts with various enzymes, proteins, and other biomolecules. It is synthesized from NAD+ by the bifunctional ectoenzymes of the CD38 family . The same enzymes are also capable of hydrolyzing cADPR to ADP-ribose . The synthesis and degradation of cADPR by enzymes of the CD38 family involve the formation and the hydrolysis of the N1-glycosidic bond .
Cellular Effects
This compound plays a crucial role in calcium signaling within cells . It stimulates calcium-induced calcium release at lower cytosolic concentrations of Ca2+ . The primary target of cADPR is the endoplasmic reticulum Ca2+ uptake mechanism . cADPR mobilizes Ca2+ from the endoplasmic reticulum by activation of ryanodine receptors , a critical step in muscle contraction .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It acts as an agonist for the TRPM2 channel, but less potently than ADP-ribose . cADPR and ADP-ribose act synergistically, with both molecules enhancing the action of the other molecule in activating the TRPM2 channel .
Temporal Effects in Laboratory Settings
The effects of cADPR can change over time in laboratory settings. The hydrolysis reaction of cADPR to ADP-ribose is inhibited by ATP, leading to the accumulation of cADPR . This suggests that cADPR may have long-term effects on cellular function.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from NAD+ by the bifunctional ectoenzymes of the CD38 family . These enzymes are also capable of hydrolyzing cADPR to ADP-ribose .
Subcellular Localization
The subcellular localization of cADPR is not well defined in the current literature. It is known that cADPR plays a crucial role in calcium signaling within cells, suggesting that it may be localized in areas associated with calcium storage and release .
准备方法
环状二磷酸腺苷核糖是由 ADP-核糖环化酶催化烟酰胺腺嘌呤二核苷酸合成而来 . 该反应涉及二磷酸腺苷核糖的环化,形成环状结构。 在高浓度烟酰胺存在的情况下,该过程可以逆转,从环状二磷酸腺苷核糖产生烟酰胺腺嘌呤二核苷酸 . 工业生产方法通常涉及使用重组酶来有效地催化反应。
化学反应分析
环状二磷酸腺苷核糖经历各种化学反应,包括水解和环化。 水解反应由 ADP-核糖环化酶催化,将环状二磷酸腺苷核糖转化回二磷酸腺苷核糖 . 这些反应中常用的试剂包括烟酰胺和 ADP-核糖环化酶。 这些反应形成的主要产物是二磷酸腺苷核糖和烟酰胺腺嘌呤二核苷酸 .
科学研究应用
环状二磷酸腺苷核糖在科学研究中具有许多应用。 在化学中,它被用作模型化合物来研究核苷酸环化反应。 在生物学中,它是钙信号通路中的关键参与者,影响肌肉收缩、受精和分泌等过程 . 在医学中,环状二磷酸腺苷核糖正在研究其在与钙信号失调相关的疾病(如心律失常和神经退行性疾病)中的潜在治疗应用 . 在工业中,它用于开发生物传感器和诊断测定法,用于检测生物样品中的钙水平 .
相似化合物的比较
环状二磷酸腺苷核糖类似于其他环状核苷酸,如环状单磷酸腺苷和环状单磷酸鸟苷。 它从细胞内储存中动员钙的独特能力使其与这些其他化合物区分开来 . 类似的化合物包括二磷酸腺苷核糖、环状二磷酸肌苷核糖和烟酸腺嘌呤二核苷酸磷酸 . 这些化合物中的每一个在细胞信号传导中都发挥着不同的作用,但环状二磷酸腺苷核糖在钙信号传导中的特定功能使其独一无二。
属性
IUPAC Name |
(2R,3R,4S,5R,13R,14S,15R,16R)-8,10-dihydroxy-24-imino-8,10-dioxo-7,9,11,25,26-pentaoxa-1,17,19,22-tetraza-8λ5,10λ5-diphosphapentacyclo[18.3.1.12,5.113,16.017,21]hexacosa-18,20,22-triene-3,4,14,15-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O13P2/c16-12-7-13-18-4-19(12)14-10(23)8(21)5(31-14)1-29-34(25,26)33-35(27,28)30-2-6-9(22)11(24)15(32-6)20(13)3-17-7/h3-6,8-11,14-16,21-24H,1-2H2,(H,25,26)(H,27,28)/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOHYSXSASDCEA-KEOHHSTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=CN(C4=N)C5C(C(C(O5)COP(=O)(OP(=O)(O1)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CN(C4=N)[C@H]5[C@@H]([C@@H]([C@H](O5)COP(=O)(OP(=O)(O1)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O13P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50896995 | |
| Record name | Cyclic ADP-ribose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119340-53-3 | |
| Record name | Cyclic ADP-ribose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119340-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclic ADP-ribose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119340533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclic ADP-ribose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclic adenosine diphosphate-ribose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLIC ADP-RIBOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q780BR06V8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(2R)-3-hexadecanoyloxy-2-[(5S,6Z,8E,11E,14E)-5-hydroxyicosa-6,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B39977.png)







![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B39995.png)

